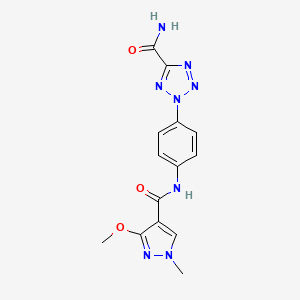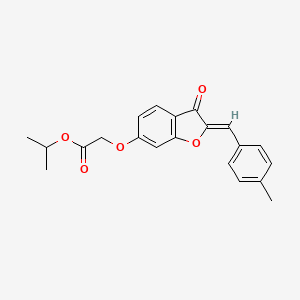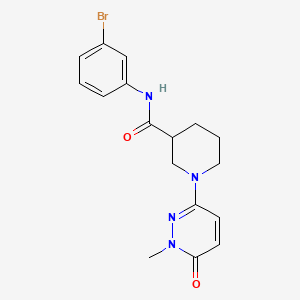
N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, also known as ML293, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine compounds and has been found to exhibit various biochemical and physiological effects.
作用机制
N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide acts by binding to a specific site on the RyR2 channel, which results in a conformational change that reduces the channel's sensitivity to calcium. This leads to a decrease in calcium release from the sarcoplasmic reticulum, which in turn reduces the contractility of cardiac and skeletal muscle. N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide has also been found to have a positive inotropic effect on cardiac muscle, which means that it increases the force of contraction of the heart.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide has been found to exhibit various biochemical and physiological effects. In addition to its effects on RyR2, it has been found to modulate the activity of other ion channels, including the L-type calcium channel and the inward rectifier potassium channel. It has also been found to have anti-inflammatory and neuroprotective effects, and has been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is its high selectivity for RyR2, which makes it a valuable tool for studying the role of this channel in cardiac and skeletal muscle function. It has also been found to be effective in preventing arrhythmias and cardiac dysfunction in animal models, which makes it a potential therapeutic agent for the treatment of these conditions. However, one of the limitations of N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide. One area of interest is the development of more potent and selective RyR2 modulators that can be used for the treatment of arrhythmias and other cardiac disorders. Another area of interest is the study of the effects of N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide on other ion channels and its potential applications in the treatment of neurological disorders. Finally, there is a need for further studies on the pharmacokinetics and toxicity of N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide to determine its safety and efficacy as a therapeutic agent.
合成方法
The synthesis of N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves a multi-step process that has been described in detail in several research papers. The first step involves the synthesis of 1-(4-chlorobenzyl)-piperidine-2,6-dione, which is then reacted with 4-methoxybenzenesulfonyl chloride to obtain N-(4-chlorobenzyl)-2-(4-methoxyphenylsulfonyl)piperidine-2,6-dione. Finally, this intermediate product is reacted with acetic anhydride to obtain N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide.
科学研究应用
N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective activity against the type 2 ryanodine receptor (RyR2), which is a calcium release channel that plays a critical role in the regulation of cardiac and skeletal muscle function. N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide has been shown to modulate the activity of RyR2 in a dose-dependent manner, and has been found to be effective in preventing arrhythmias and cardiac dysfunction in animal models.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-28-19-9-11-20(12-10-19)29(26,27)24-13-3-2-4-18(24)14-21(25)23-15-16-5-7-17(22)8-6-16/h5-12,18H,2-4,13-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENKIIZSYXZNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)
![methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate](/img/structure/B2497240.png)
![2-Bromo-4,6-difluorobenzo[d]thiazole](/img/structure/B2497241.png)
![3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2497243.png)
